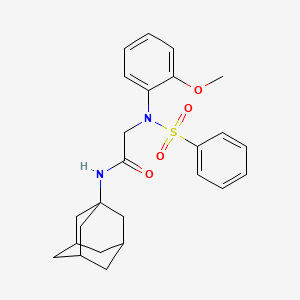

N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-1-adamantyl-N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide, commonly known as ADX-47273, is a selective and potent positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

ADX-47273 selectively modulates the activity of N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. It binds to a specific allosteric site on the receptor, leading to an increase in the affinity of N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide for its endogenous ligand, glutamate. This results in the enhancement of synaptic transmission and the activation of downstream signaling pathways, which ultimately lead to the observed physiological and behavioral effects.

Biochemical and Physiological Effects

ADX-47273 has been shown to have several biochemical and physiological effects. It enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus and prefrontal cortex. It also increases the release of dopamine in the nucleus accumbens, a brain region involved in reward processing and addiction. Additionally, it reduces the release of corticotropin-releasing hormone (CRH), a stress hormone that has been implicated in anxiety and depression.

Advantages and Limitations for Lab Experiments

ADX-47273 has several advantages for lab experiments. It is highly selective for N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, it has some limitations as well. It can only be used in experiments involving N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, limiting its applicability to other research areas. Additionally, its potency and efficacy may vary depending on the experimental conditions, making it necessary to optimize the dose and administration route for each experiment.

Future Directions

ADX-47273 has several potential future directions for research. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another area of interest is its role in synaptic plasticity and learning and memory. Further studies are needed to elucidate the underlying mechanisms and potential therapeutic implications. Additionally, its potential use as a tool compound for studying N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide signaling and function in various physiological and pathological conditions warrants further investigation.

Synthesis Methods

The synthesis of ADX-47273 involves several steps, including the formation of the adamantyl group, the coupling of the sulfonyl chloride with the amine, and the final coupling of the methoxyphenyl group with the amine. The synthesis method was first described in a patent filed by Addex Therapeutics in 2008.

Scientific Research Applications

ADX-47273 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and prevent relapse in drug-seeking behavior in preclinical studies. Clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name |

N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4S/c1-31-23-10-6-5-9-22(23)27(32(29,30)21-7-3-2-4-8-21)17-24(28)26-25-14-18-11-19(15-25)13-20(12-18)16-25/h2-10,18-20H,11-17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTUUXXLWQSOEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6077308 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)

![methyl 2-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5182024.png)

![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)

![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)

![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)

![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5182070.png)

![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)

![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)

![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)

![1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5182122.png)